(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane
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Overview
Description
(1S,5S)-3,6-Diazabicyclo[320]heptane is a bicyclic organic compound that features a unique structure with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure. For example, cyclopentenes can undergo 1,2-aminoacyloxylation to yield oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol: A bicyclic compound with a similar structure but different functional groups.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Another bicyclic compound with structural similarities.
Uniqueness
(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane is unique due to the presence of two nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H10N2 |
---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
(1S,5S)-3,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
XKEYAOJRNJYJMM-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]2CN1 |
Canonical SMILES |
C1C2CNC2CN1 |
Origin of Product |
United States |
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